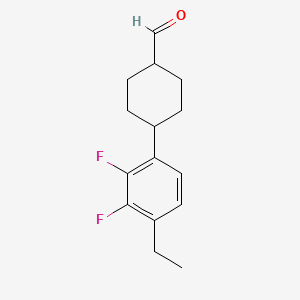
4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C15H18F2O. This compound features a cyclohexane ring substituted with a carbaldehyde group and a phenyl ring that is further substituted with ethyl and difluoro groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 4-ethyl-2,3-difluorobenzene with cyclohexanone, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the ethyl and difluoro groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: 4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-carboxylic acid
Reduction: 4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethyl and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The cyclohexane ring provides structural stability, while the carbaldehyde group can participate in various chemical reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4-Ethyl-2,3-difluorophenyl)cyclohexane: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
4-(4-Ethyl-2,3-difluorophenyl)cyclohexane-1-carbaldehyde is unique due to the presence of both the ethyl and difluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the cyclohexane ring and carbaldehyde group provides a versatile scaffold for various applications in research and industry.
Eigenschaften
CAS-Nummer |
500101-48-4 |
|---|---|
Molekularformel |
C15H18F2O |
Molekulargewicht |
252.30 g/mol |
IUPAC-Name |
4-(4-ethyl-2,3-difluorophenyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C15H18F2O/c1-2-11-7-8-13(15(17)14(11)16)12-5-3-10(9-18)4-6-12/h7-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
FVOCOMFTUSBODZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)C2CCC(CC2)C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
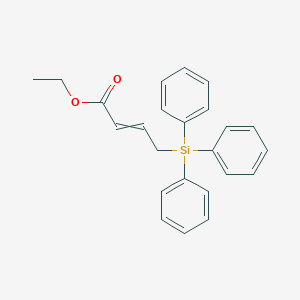
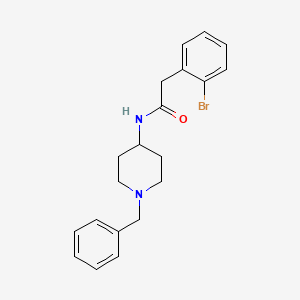
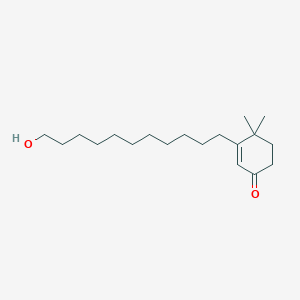

![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
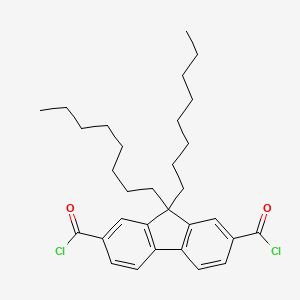
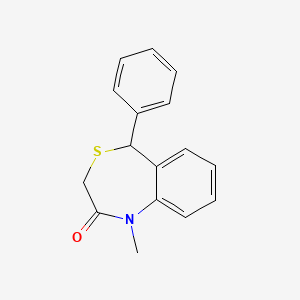

![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
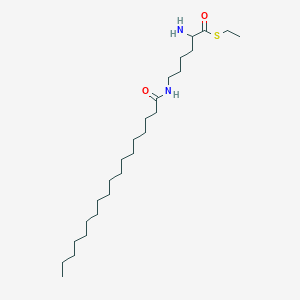
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)

